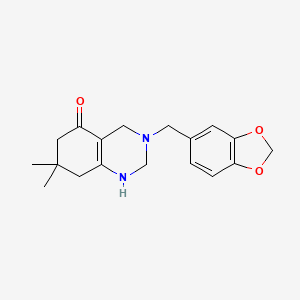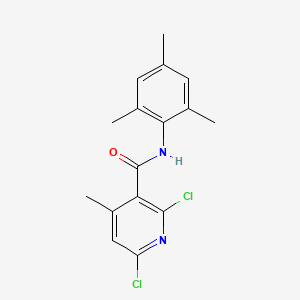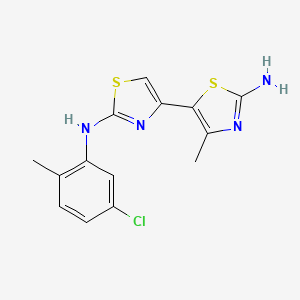
4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which are known to exhibit various biological activities such as analgesic, anti-inflammatory, and antidepressant effects.
Scientific Research Applications
4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. This compound has been found to exhibit significant antidepressant and anxiolytic effects in animal models, making it a potential candidate for the treatment of depression and anxiety disorders. This compound has also been shown to possess antipsychotic properties, indicating its potential use in the treatment of schizophrenia. Furthermore, this compound has been found to exhibit antinociceptive effects, making it a potential candidate for the treatment of pain.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood; however, it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. This compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a crucial role in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are known to play a crucial role in the regulation of neuronal plasticity and survival. Furthermore, this compound has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), indicating its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has various advantages for lab experiments, such as its relatively simple synthesis method and its potential therapeutic applications in various fields. However, this compound also has some limitations, such as its potential toxicity and its limited solubility in water, which may affect its bioavailability.
Future Directions
4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide has shown promising results in various preclinical studies, indicating its potential therapeutic applications in various fields. Future research should focus on the development of more efficient and safer synthesis methods for this compound, as well as the evaluation of its safety and efficacy in clinical trials. Furthermore, future studies should investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product is then reacted with N-phenylpiperazine to obtain this compound. The synthesis process is relatively simple and can be performed using standard laboratory techniques.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLTALRNZNYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)



![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)

![[2-(2,5-dimethoxyphenyl)-3-thienyl]acetic acid](/img/structure/B5724883.png)



![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
